molecular formula C15H14ClNO2 B451356 N-(3-chloro-4-methylphenyl)-4-methoxybenzamide CAS No. 196866-15-6

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide

Cat. No.: B451356
CAS No.: 196866-15-6
M. Wt: 275.73g/mol
InChI Key: NCOBUOFNOJLGNX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide is a high-purity chemical compound offered for research and development purposes. As a benzamide derivative, this class of compounds is of significant interest in medicinal chemistry and materials science for constructing complex molecules. Benzamide analogues are frequently investigated as key intermediates in the synthesis of pharmacologically active molecules, including antimicrobial agents . Researchers utilize such compounds in developing new synthetic methodologies, such as the construction of oxazinone and other heterocyclic frameworks, which are privileged structures in drug discovery . The structure of related compounds is often confirmed using advanced analytical techniques including IR, 1H NMR, and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction (XRD) to understand molecular packing and intermolecular interactions, such as N–H···O and C–H···O hydrogen bonds, which can influence material properties . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for ensuring safe handling and disposal in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-3-6-12(9-14(10)16)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOBUOFNOJLGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants :

    • 3-Chloro-4-methylaniline (1.0 equiv)

    • 4-Methoxybenzoyl chloride (1.2 equiv)

    • Triethylamine (2.0 equiv, base)

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Conditions :

    • Stir at 0–25°C for 2–6 hours.

    • Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

  • Yield : 82–89%.

Key Data:

ParameterValue
Reaction Time4 hours
TemperatureRoom temperature
Purification MethodRecrystallization (EtOH/H₂O)
Purity (HPLC)>98%

Mechanism : The base deprotonates the amine, enabling nucleophilic attack on the acyl chloride.

Stepwise Synthesis via Nitro Intermediate

This method involves sequential nitration, methoxylation, reduction, and acylation steps, adapted from protocols for structurally similar compounds.

Steps:

  • Nitration :

    • React 4-chloro-3-methylbenzoic acid with nitric acid to form 3-nitro-4-chlorobenzoic acid .

    • Yield : 90–95%.

  • Methoxylation :

    • Treat the nitro intermediate with sodium methoxide in methanol at reflux.

    • Conditions : 8 hours at 65°C.

    • Yield : 94–96%.

  • Reduction :

    • Reduce the nitro group to an amine using iron powder and hydrochloric acid.

    • Conditions : 2 hours at 80°C.

    • Yield : 80–85%.

  • Acylation :

    • React the resultant amine with 4-methoxybenzoyl chloride as in Method 1.

Comparative Data:

StepYield (%)Key Reagents
Nitration92HNO₃, H₂SO₄
Methoxylation95NaOMe, MeOH
Reduction83Fe, HCl, EtOH/H₂O
Final Acylation884-MeO-benzoyl chloride, NEt₃

Palladium-Catalyzed Coupling

A modern approach employs Pd-catalyzed cross-coupling to form the amide bond, as demonstrated in recent literature.

Procedure:

  • Reactants :

    • 3-Chloro-4-methylphenyl iodide (1.0 equiv)

    • 4-Methoxybenzamide (1.5 equiv)

    • Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

    • K₃PO₄ (2.0 equiv) in 1,4-dioxane/H₂O

  • Conditions :

    • Heat at 100°C under argon for 12 hours.

    • Purify via column chromatography (hexanes/EtOAc).

  • Yield : 70–75%.

Optimization Table:

Catalyst SystemSolventYield (%)
Pd(OAc)₂/XPhosDioxane/H₂O75
PdCl₂(PPh₃)₂Toluene62
NiCl₂(dppe)DMF45

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Direct AcylationShort reaction time, high yieldRequires acyl chloride82–89
Stepwise SynthesisScalable, uses stable intermediatesMulti-step, lower overall yield70–75
Pd-Catalyzed CouplingAvoids acyl chloride handlingHigh catalyst cost70–75

Industrial-Scale Considerations

For large-scale production, the direct acylation method is preferred due to its simplicity and efficiency. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer.

  • Solvent Recovery : Dichloromethane is recycled via distillation.

  • Quality Control : In-process HPLC monitoring ensures >99% purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

N-(3-chloro-4-methylphenyl)-2-methoxybenzamide

This positional isomer features a 2-methoxy group instead of 4-methoxy. Such positional changes are known to impact fluorescence properties in related benzamides, as seen in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibits optimal fluorescence at pH 5 and 25°C .

4-methoxy-N-(3-methylphenyl)benzamide

Replacing the 3-chloro-4-methylphenyl group with a simpler 3-methylphenyl moiety () reduces molecular weight and lipophilicity.

Functional Group Modifications

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide

Substituting the methoxy group with a nitro group (4-NO₂) introduces a strong electron-withdrawing group. This modification likely increases reactivity in electrophilic substitution reactions and reduces fluorescence intensity compared to methoxy analogs, as nitro groups are known fluorescence quenchers .

3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j)

This derivative () demonstrates the impact of bulky substituents (cyclopentyloxy) and heteroaromatic rings (pyridyl) on biological activity. Compound 15j is a potent PDE IV inhibitor, highlighting how extended hydrophobic groups enhance target binding and potency .

Stability and Physicochemical Properties

  • This property affects membrane permeability and bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Substituents Key Properties/Activities References
N-(3-chloro-4-methylphenyl)-4-methoxybenzamide 3-Cl, 4-Me, 4-OMe Baseline for comparison
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide 3-Cl, 4-Me, 2-OMe Altered fluorescence/conformation
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 3-Cl, 4-Me, 4-NO₂ Enhanced reactivity, reduced fluorescence
4-methoxy-N-(3-methylphenyl)benzamide 3-Me, 4-OMe Lower lipophilicity
3-(Cyclopentyloxy)-4-methoxybenzamide (15j) 3-Cyclopentyloxy, 4-OMe, 3,5-Cl₂ Potent PDE IV inhibitor (IC₅₀ < 1 nM)

Table 2: Spectroscopic and Stability Data

Compound Name Fluorescence λem (nm) Optimal pH Stability (pH 4.5) References
N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide 380 5.0 Not tested
N-(6-aminohexyl)-4-methoxybenzamide conjugate N/A N/A 80% degradation

Biological Activity

N-(3-chloro-4-methylphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H16ClN O2. The compound features a chloro group, a methyl group, and a methoxy group attached to a benzamide structure, which enhances its reactivity and biological activity. The synthesis typically involves several steps, including acylation reactions that yield the desired compound with high purity and yield.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains.
  • Antifungal Activity : Demonstrates effectiveness against specific fungal pathogens.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against Candida species
AnticancerInhibits growth of leukemia and solid tumor cell lines

The biological activity of this compound can be attributed to its interaction with various molecular targets. The chloro and methoxy substituents enhance the compound's binding affinity to enzymes and receptors, potentially inhibiting their activity. Research indicates that it may act through mechanisms such as:

  • Enzyme Inhibition : Compounds similar in structure have been shown to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating potent activity against leukemia cell lines (e.g., K562) and solid tumors (e.g., MCF7) with values ranging from 5 µM to 30 µM depending on the cell line tested .
  • Mechanistic Studies :
    Further mechanistic studies revealed that the compound does not interfere with tubulin polymerization but may affect other cellular pathways involved in apoptosis and cell cycle regulation .

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
K5625.28
MCF729.3
HCT11618.8

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